molecular formula C11H7N3O B1604172 2-(4-Isocyanatophenyl)pyrimidine CAS No. 216059-84-6

2-(4-Isocyanatophenyl)pyrimidine

Cat. No.: B1604172
CAS No.: 216059-84-6
M. Wt: 197.19 g/mol
InChI Key: VGGNOZLRRMBBQL-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-Containing Heterocycles in Advanced Organic Synthesis

Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern chemistry and biology. organic-chemistry.org Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and numerous antibiotics. organic-chemistry.org This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives developed as therapeutic agents. guidechem.comnih.govhumanjournals.com Pyrimidine-based drugs are used as anticancer, antiviral, antibacterial, and anti-inflammatory agents. humanjournals.comnih.gov

Beyond their medicinal applications, pyrimidine heterocycles are versatile building blocks in advanced organic synthesis and materials science. nih.govorganic-chemistry.org The nitrogen atoms in the ring can act as hydrogen bond acceptors and coordination sites for metals, influencing the supramolecular assembly and photophysical properties of materials. nih.gov The pyrimidine ring can be extensively functionalized, allowing chemists to tune its electronic and steric properties for specific applications, such as fluorescent sensors and organic light-emitting diodes (OLEDs). nih.gov The development of efficient synthetic routes, including multicomponent reactions and transition-metal-catalyzed cross-couplings, has made a wide array of complex pyrimidine derivatives accessible for research. organic-chemistry.orgnih.govorganic-chemistry.org

Role of Aryl Isocyanates in Polymer Chemistry and Functional Materials

Aryl isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group attached to an aromatic ring. nih.gov Their primary industrial application is in the production of polyurethanes, a versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. acs.orgmyskinrecipes.com The high reactivity of the isocyanate group is due to the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles like alcohols, amines, and water. nih.gov

The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the backbone of polyurethanes. acs.org Similarly, reaction with diamines produces polyureas. nih.gov This reactivity is central to their role in creating functional materials. By carefully selecting the aromatic isocyanate and the co-reactant, chemists can precisely tailor the properties of the resulting polymer, including its mechanical strength, thermal stability, and chemical resistance. myskinrecipes.com Beyond traditional polymers, aryl isocyanates are used to synthesize specialized functional materials, including self-healing polymers and shape-memory materials. myskinrecipes.com Their ability to form strong, stable covalent bonds makes them indispensable reagents for creating robust and durable material systems. fishersci.co.uk

Overview of 2-(4-Isocyanatophenyl)pyrimidine as a Multifunctional Synthetic Building Block

This compound is a molecule that uniquely combines the features of a pyrimidine heterocycle and an aryl isocyanate. This bifunctional nature positions it as a highly versatile building block for the synthesis of complex molecules and functional materials. While the compound is commercially available, extensive research dedicated specifically to its synthesis and application remains limited. nih.govamericanchemicalsuppliers.comacs.org Its potential, however, can be inferred from the well-established chemistries of its constituent parts.

The molecule consists of a pyrimidine ring substituted at the 2-position with a 4-isocyanatophenyl group. This structure offers two distinct sites for chemical modification:

The Isocyanate Group (-N=C=O): This group provides a reactive handle for polymerization and conjugation. It can react with a wide array of nucleophiles to form stable linkages, making it an ideal component for creating novel polymers or for attaching the molecule to biological substrates.

The Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can serve as ligands for metal coordination or as sites for non-covalent interactions like hydrogen bonding. Furthermore, the ring itself can potentially undergo further substitution reactions, allowing for additional functionalization.

The combination of these two moieties in one molecule allows for the introduction of the pyrimidine unit's specific electronic, photophysical, or biological properties into larger macromolecular structures.

Physicochemical Properties of this compound Below is an interactive table summarizing the known properties of the compound.

PropertyValueSource
CAS Number 216059-84-6 americanchemicalsuppliers.comacs.org
Molecular Formula C₁₁H₇N₃O americanchemicalsuppliers.comnih.gov
Molecular Weight 197.19 g/mol americanchemicalsuppliers.com
Appearance Solid guidechem.com
Melting Point 85.5°C - 87.5°C guidechem.com
Density 1.2 g/cm³ nih.gov

Potential Synthetic Transformations This table outlines the potential reactions of this compound based on the known reactivity of its functional groups.

Functional GroupReagentResulting Linkage/Product
Isocyanate Alcohol (R-OH)Urethane
Isocyanate Amine (R-NH₂)Urea (B33335)
Isocyanate Water (H₂O)Unstable carbamic acid, decomposes to amine + CO₂
Isocyanate Diol / PolyolPolyurethane
Isocyanate Diamine / PolyaminePolyurea
Pyrimidine Ring Metal Ion (e.g., Cu²⁺, Zn²⁺)Coordination Complex
Pyrimidine Ring Strong Acid (H⁺)Protonated Pyrimidinium Salt

Research Gaps and Future Perspectives in the Chemistry of Novel Aryl Isocyanate-Pyrimidine Conjugates

The study of hybrid molecules like this compound is a promising frontier, yet significant research gaps exist. The scientific literature currently lacks detailed studies on the optimized synthesis of this specific compound and a thorough characterization of its reactivity under various conditions.

Identified Research Gaps:

Synthetic Methodologies: There is a need for the development and optimization of high-yield synthetic routes to this compound and related analogues.

Reactivity Studies: A systematic investigation into the reactivity of both the isocyanate group and the pyrimidine ring within this specific molecular context is required. This includes kinetic and mechanistic studies of its reactions with various nucleophiles and its coordination chemistry.

Polymer Synthesis and Characterization: There is a lack of research on the synthesis of polymers, such as polyurethanes and polyureas, using this compound as a monomer. The properties of such polymers (e.g., thermal, mechanical, optical, and biological) are largely unexplored.

Material Applications: The potential applications of materials derived from this building block, for instance as biocompatible polymers for drug delivery or as functional materials for electronics and photonics, have not been investigated.

Future Perspectives:

The future for aryl isocyanate-pyrimidine conjugates is rich with possibility. By leveraging the dual functionality of this compound, researchers could explore several innovative avenues:

Novel Functional Polymers: This compound could serve as a key monomer for creating polyurethanes and polyureas that incorporate the pyrimidine moiety directly into the polymer backbone. These materials could exhibit unique properties, such as enhanced thermal stability, specific optical characteristics (fluorescence), or inherent biological activity derived from the pyrimidine unit.

Bioconjugation and Medicinal Chemistry: The isocyanate group can be used to covalently link the pyrimidine core to biomolecules like proteins or polysaccharides. This could lead to new drug delivery systems, diagnostic probes, or therapeutic agents where the pyrimidine acts as a pharmacophore and the linker provides stability.

Supramolecular Chemistry and Crystal Engineering: The hydrogen-bonding capabilities and metal-coordinating sites of the pyrimidine ring could be exploited to design complex supramolecular assemblies, metal-organic frameworks (MOFs), and novel crystalline materials with tailored architectures and functions.

Smart Materials: The integration of the photo-responsive or pH-sensitive nature of some pyrimidine systems could lead to the development of "smart" polymers that respond to external stimuli, with applications in sensors, actuators, and controlled-release systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-isocyanatophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNOZLRRMBBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640271
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-84-6
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-(4-Isocyanatophenyl)pyrimidine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.comyoutube.comadvancechemjournal.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comyoutube.comyoutube.com

For this compound, the primary disconnection is at the isocyanate group. The isocyanate can be retrosynthetically derived from the corresponding primary amine, 2-(4-aminophenyl)pyrimidine. This transformation is a common and reliable reaction in organic synthesis.

The next disconnection focuses on the bond between the pyrimidine (B1678525) ring and the phenyl group. This aryl-aryl linkage suggests a cross-coupling reaction, a powerful tool in modern organic chemistry. Therefore, the precursors would be a halogenated pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and a 4-aminophenylboronic acid or a related organometallic species.

The pyrimidine ring itself can be disconnected into simpler acyclic precursors. Several strategies exist for pyrimidine ring formation, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. advancechemjournal.comresearchgate.net This leads to readily available starting materials like malonaldehyde derivatives and guanidine (B92328) or urea (B33335).

A simplified retrosynthetic pathway is depicted below:

graph TD A[this compound] -->|Isocyanate Formation| B(2-(4-Aminophenyl)pyrimidine); B -->|Aryl-Aryl Coupling| C{2-Halopyrimidine + 4-Aminophenylboronic Acid}; C -->|Pyrimidine Ring Synthesis| D[Simpler Acyclic Precursors];

Synthesis of Key Precursors: Substituted Pyrimidines and Aniline (B41778) Derivatives

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: appropriately substituted pyrimidines and aniline derivatives.

The formation of the pyrimidine ring is a cornerstone of this synthesis. Various methods have been developed to construct this heterocyclic system, offering flexibility in terms of substituents and reaction conditions. mdpi.combenthamdirect.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. researchgate.netacs.org This approach is particularly attractive for building molecular diversity and is well-suited for pyrimidine synthesis. researchgate.netacs.orgrsc.org

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. While this typically yields dihydropyrimidones, subsequent modifications can lead to fully aromatic pyrimidines.

More contemporary MCRs for pyrimidine synthesis often utilize metal catalysis. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective construction of pyrimidines from amidines and up to three different alcohols. acs.org This method proceeds through a series of condensation and dehydrogenation steps. acs.org Another example involves a pseudo five-component reaction catalyzed by triflic acid, where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) cyclize to form polysubstituted pyrimidines. mdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

Catalyst/ReagentsStarting MaterialsProduct TypeReference
Triflic AcidMethyl aryl ketone, Aromatic aldehyde, Ammonium acetatePolysubstituted pyrimidines mdpi.com
Iridium Pincer ComplexAmidines, AlcoholsAlkyl or Aryl substituted pyrimidines acs.org
Copper CatalystTrichloroacetonitrile, Guanidine, Sulfonyl azides, Terminal alkynesSulfonamide pyrimidine derivatives mdpi.com

Cycloaddition reactions provide another powerful avenue for constructing the pyrimidine ring. nih.gov These reactions involve the combination of a diene and a dienophile to form a cyclic adduct. In the context of pyrimidine synthesis, inverse-electron-demand Diels-Alder reactions are particularly relevant. rsc.orgacsgcipr.org

A notable example is the reaction of 1,2,3-triazines bearing electron-donating substituents with amidines. nih.gov This [4+2] cycloaddition proceeds with high efficiency to yield 2,5-disubstituted pyrimidines. nih.gov Similarly, substituted triazines can react with ketones in the presence of a catalyst like trifluoroacetic acid (TFA) to form pyrimidines. mdpi.com

Table 2: Cycloaddition Reactions for Pyrimidine Synthesis

Diene ComponentDienophile ComponentProduct TypeReference
1,2,3-TriazinesAmidines2,5-Disubstituted pyrimidines nih.gov
Substituted TriazinesKetonesSubstituted pyrimidines mdpi.com
AmidinesChalconesSubstituted pyrimidines researchgate.net

Once a suitable pyrimidine core, typically bearing a halogen substituent, is synthesized, the next crucial step is the formation of the bond to the phenyl group. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and functional group tolerance. nih.govsigmaaldrich.comnih.gov

The Suzuki-Miyaura coupling is a widely used reaction for this purpose. libretexts.org It involves the reaction of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reactivity of the halopyrimidine follows the general trend: I > Br > Cl. libretexts.org Various palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. nih.govsigmaaldrich.comacs.org

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents), can also be utilized to form the aryl-pyrimidine bond. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyrimidine Linkage

Coupling ReactionPyrimidine SubstrateAryl ReagentTypical Catalyst SystemReference
Suzuki-Miyaura2-HalopyrimidineArylboronic acidPd(OAc)₂/TPPTS nih.govlibretexts.org
Stille2-HalopyrimidineArylstannanePd(OAc)₂ acs.org
Buchwald-Hartwig2-HalopyrimidineAnilinePd(dba)₂/ligand nih.gov

The synthesis of the key intermediate, 2-(4-aminophenyl)pyrimidine, can be achieved through several routes. One common approach involves the palladium-catalyzed cross-coupling of a 2-halopyrimidine with 4-aminophenylboronic acid or its derivatives. This method directly installs the aminophenyl group onto the pyrimidine ring.

Alternatively, one could first couple a 2-halopyrimidine with a protected aniline derivative, such as 4-(tert-butoxycarbonylamino)phenylboronic acid, followed by deprotection to reveal the amino group. This strategy can be advantageous if the free amino group is incompatible with the coupling reaction conditions.

Another strategy involves the synthesis of 2-(4-nitrophenyl)pyrimidine, followed by the reduction of the nitro group to an amine. This reduction can be accomplished using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

The final step in the synthesis of the target molecule is the conversion of the primary amino group of 2-(4-aminophenyl)pyrimidine into an isocyanate group. This is typically achieved by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. acs.org Non-phosgene methods, such as the Curtius or Hofmann rearrangement, can also be employed, though the direct phosgenation of the amine is a common industrial method for large-scale production. acs.org The carbylamine reaction, which converts primary amines to isocyanides using chloroform (B151607) and a strong base, can also be considered, although this yields an isocyanide rather than an isocyanate. quora.comvedantu.comdoubtnut.comdoubtnut.com

Strategies for Pyrimidine Ring Formation

Isocyanate Functionalization: Conversion of Amines to Isocyanates

The transformation of the primary amino group in 2-(4-aminophenyl)pyrimidine into an isocyanate is the final key step in the synthesis of this compound. This functionalization can be achieved through several methods, broadly categorized into phosgenation and phosgene-free approaches.

Phosgenation: The traditional and most direct method for converting an amine to an isocyanate is through the use of phosgene (COCl₂). nih.govnih.govresearchgate.net This reaction proceeds via the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. Due to the high toxicity of phosgene gas, safer alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often used as they are liquids or solids, respectively, that generate phosgene in situ.

The reaction of 2-(4-aminophenyl)pyrimidine with phosgene or a phosgene equivalent would typically be carried out in an inert solvent, such as toluene (B28343) or chlorobenzene, often in the presence of a base to neutralize the HCl byproduct.

Phosgene-Free Methods: Growing concerns over the hazards associated with phosgene have driven the development of numerous phosgene-free methods for isocyanate synthesis. nih.gov These methods offer safer and more environmentally friendly alternatives.

One prominent phosgene-free route is the Curtius rearrangement , which involves the thermal or photochemical rearrangement of an acyl azide (B81097). For the synthesis of this compound, this would involve the conversion of a carboxylic acid derivative of the phenylpyrimidine core to the corresponding acyl azide, which then rearranges to the isocyanate.

Another approach is the Lossen rearrangement , where a hydroxamic acid derivative is converted to an isocyanate. This method, however, is less commonly used for large-scale industrial production.

The Hofmann rearrangement , involving the reaction of a primary amide with a halogen in the presence of a base, also yields an isocyanate. This could be applied by first converting the amino group of the precursor to an amide.

A summary of common reagents for isocyanate synthesis is presented in the table below.

MethodReagent(s)ByproductsRemarks
Phosgenation Phosgene (COCl₂)HClHighly toxic gas, requires specialized handling. researchgate.net
DiphosgeneHCl, PhosgeneLiquid, safer to handle than phosgene.
TriphosgeneHCl, PhosgeneSolid, considered the safest phosgene equivalent.
Phosgene-Free Sodium Azide (via Curtius Rearrangement)N₂Requires synthesis of an acyl azide intermediate.
Diphenylphosphoryl azide (DPPA)Diphenylphosphoric acidOne-pot procedure from carboxylic acids.
Hydroxylamine derivatives (via Lossen Rearrangement)H₂O, saltsRequires synthesis of a hydroxamic acid.
Bromine/Sodium Hydroxide (via Hofmann Rearrangement)NaBr, H₂ORequires synthesis of a primary amide.

The principles of green chemistry have spurred research into more sustainable methods for isocyanate production, aiming to reduce hazardous waste and improve energy efficiency. nih.gov

One promising green approach is the carbonylation of amines using carbon monoxide (CO) as a C1 source, often catalyzed by transition metals like palladium or rhodium. This method avoids the use of phosgene but can require high pressures and temperatures.

The reductive carbonylation of nitroarenes offers a direct route from nitro compounds to isocyanates, bypassing the amine intermediate and the use of phosgene. nih.gov This reaction is typically catalyzed by transition metal complexes. For the synthesis of this compound, this would involve the direct conversion of a 2-(4-nitrophenyl)pyrimidine precursor.

Another innovative, green method involves the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. The reaction of an amine with DMC can produce a carbamate (B1207046), which can then be thermally decomposed to the isocyanate. This process is considered environmentally benign as DMC is a non-toxic and biodegradable reagent.

The use of carbon dioxide (CO₂) as a C1 feedstock is also an area of active research for isocyanate synthesis. researchgate.net While challenging due to the thermodynamic stability of CO₂, catalytic systems are being developed to facilitate the reaction of amines with CO₂ to form carbamates, which can then be dehydrated to isocyanates.

A comparison of these emerging green methods is outlined below.

Green MethodCarbon SourceCatalystAdvantagesChallenges
Carbonylation of AminesCarbon Monoxide (CO)Pd, Rh complexesPhosgene-freeHigh pressure/temperature, toxic CO
Reductive Carbonylation of NitroarenesCarbon Monoxide (CO)Transition metal complexesDirect route from nitro compoundsHigh pressure/temperature, catalyst stability nih.gov
Dimethyl Carbonate (DMC) RouteDimethyl CarbonateVarious catalystsNon-toxic, biodegradable reagentTwo-step process, high temperature for carbamate cracking
Carbon Dioxide (CO₂) RouteCarbon DioxideVarious catalystsRenewable C1 source, non-toxicThermodynamically challenging, often requires dehydrating agents researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the formation of the precursor amine and its subsequent conversion to the isocyanate.

For the Suzuki coupling reaction to form 2-(4-aminophenyl)pyrimidine, key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The yield and purity of the product can be significantly influenced by these factors.

In the subsequent isocyanate formation step, particularly when using phosgenation, careful control of the reaction temperature is crucial to prevent the formation of unwanted side products such as ureas and carbamates. The rate of addition of the phosgenating agent and efficient removal of the HCl byproduct are also critical for maximizing the yield of the desired isocyanate. For phosgene-free methods, optimization would focus on catalyst efficiency, reaction time, and temperature to ensure complete conversion and minimize side reactions.

Process efficiency can be further enhanced by employing continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing, especially for hazardous reactions like phosgenation.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Addition Reactions at the Isocyanate Moiety

The isocyanate group (-N=C=O) is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. These reactions are fundamental to the application of 2-(4-isocyanatophenyl)pyrimidine in polymer chemistry and as a building block in organic synthesis.

The reaction of the isocyanate group with alcohols and polyols results in the formation of urethanes (carbamates). This reaction is a cornerstone of polyurethane chemistry. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate. The subsequent proton transfer from the alcohol to the nitrogen atom yields the stable urethane (B1682113) linkage.

The general reaction can be depicted as:

R-N=C=O + R'-OH → R-NH-CO-OR'

In the case of this compound, the reaction with an alcohol (R'-OH) would proceed as follows:

(C₄H₃N₂) - C₆H₄ - N=C=O + R'-OH → (C₄H₃N₂) - C₆H₄ - NH-CO-OR'

The reactivity of the isocyanate group can be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the presence of catalysts.

The reaction between the isocyanate group and amines is a facile process that leads to the formation of substituted ureas. commonorganicchemistry.com This reaction is typically faster than the reaction with alcohols. The nitrogen atom of the amine, being a stronger nucleophile than the oxygen of an alcohol, readily attacks the isocyanate carbon. A subsequent proton transfer from the amine to the isocyanate nitrogen results in the formation of a urea (B33335) linkage. commonorganicchemistry.com

The general mechanism is:

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

For this compound, the reaction with a primary amine (R'-NH₂) would yield a disubstituted urea:

(C₄H₃N₂) - C₆H₄ - N=C=O + R'-NH₂ → (C₄H₃N₂) - C₆H₄ - NH-CO-NH-R'

This reaction is highly efficient and often proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com It is a versatile method for synthesizing a wide array of urea derivatives with diverse functionalities, depending on the nature of the amine used. organic-chemistry.orgnih.govbioorganic-chemistry.com The use of diamines or polyamines as reactants leads to the formation of polyureas, which are important polymers with various industrial applications.

Interactive Table: Examples of Urea Synthesis from Amines

Amine ReactantResulting Urea Derivative
CyclohexylamineN-Cyclohexyl-N'-(4-(pyrimidin-2-yl)phenyl)urea
Piperidine1-(4-(Pyrimidin-2-yl)phenyl)-3-piperidine-1-carboxamide
tert-ButylamineN-tert-Butyl-N'-(4-(pyrimidin-2-yl)phenyl)urea
Aniline (B41778)N-Phenyl-N'-(4-(pyrimidin-2-yl)phenyl)urea

The isocyanate group can also react with carboxylic acids. This reaction initially forms an unstable mixed anhydride, which can then decompose through several pathways. A common outcome is the formation of an amide and the release of carbon dioxide.

The reaction with carboxylic acids can be summarized as:

R-N=C=O + R'-COOH → [R-NH-CO-O-CO-R'] → R-NH-CO-R' + CO₂

The reaction of this compound with a carboxylic acid would thus produce an N-substituted amide derivative of the pyrimidine (B1678525).

Isocyanates can participate in cycloaddition reactions, where the C=N or C=O double bond of the isocyanate group reacts with a suitable partner to form a cyclic compound. libretexts.orglibretexts.org A notable example is the [2+2] cycloaddition, which can occur under photochemical conditions, leading to the formation of four-membered rings. nih.govnih.gov For instance, the reaction of an isocyanate with an alkene can yield a β-lactam.

Another significant cycloaddition is the 1,3-dipolar cycloaddition. For example, pyridine (B92270) N-oxides can react with phenyl isocyanate in a 1,3-dipolar cycloaddition fashion. clockss.org While specific studies on this compound in this context are limited, the isocyanate functionality, in principle, allows for such transformations, opening avenues for the synthesis of novel heterocyclic systems.

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. numberanalytics.com This electronic nature dictates its reactivity, making it generally less reactive towards electrophilic substitution than benzene (B151609) but susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. numberanalytics.com

Electrophilic aromatic substitution on the pyrimidine ring itself is generally difficult due to the deactivating effect of the two nitrogen atoms. numberanalytics.com When such reactions do occur, they typically require harsh conditions and the substitution pattern is influenced by the existing substituents.

In the case of this compound, the phenyl ring is activated towards electrophilic substitution by the pyrimidine substituent, while the isocyanate group is a deactivating group. The directing effects of these substituents would influence the position of any incoming electrophile on the phenyl ring. The pyrimidine ring itself is generally resistant to electrophilic attack. khanacademy.orgyoutube.com

Conversely, the pyrimidine ring can undergo nucleophilic substitution, especially at positions activated by the nitrogen atoms (positions 4 and 6). However, in this compound, these positions are unsubstituted. Nucleophilic attack can also occur at the carbon atom of the C=N bond. quimicaorganica.org Furthermore, conjugate addition of nucleophiles has been observed in vinyl-substituted pyrimidines, indicating another potential reaction pathway for appropriately functionalized derivatives. nih.govresearchgate.net

Metal-Catalyzed Functionalization of the Pyrimidine-Phenyl Scaffold

The 2-phenylpyrimidine (B3000279) scaffold is an excellent substrate for metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyrimidine ring acts as a directing group, facilitating the selective activation of the ortho-C-H bonds on the phenyl ring by a transition metal catalyst, typically palladium or rhodium. researchgate.netrsc.orgresearchgate.net This strategy allows for the introduction of a wide range of functional groups at the position adjacent to the pyrimidine ring.

Palladium-catalyzed reactions are widely employed for the ortho-arylation of 2-phenylpyridines and related heterocycles. researchgate.netthieme-connect.comnih.gov The catalytic cycle generally involves the coordination of the pyrimidine nitrogen to the palladium(II) catalyst, followed by a cyclometalation step to form a palladacycle intermediate. thieme-connect.comrsc.org This intermediate can then undergo oxidative addition with an aryl halide or a related coupling partner, followed by reductive elimination to yield the ortho-functionalized product and regenerate the palladium catalyst. rsc.org The use of potassium aryltrifluoroborates as coupling partners in the presence of an oxidant like copper(II) acetate (B1210297) has proven to be an efficient method for this transformation. thieme-connect.com

Rhodium catalysts are also highly effective for the C-H functionalization of 2-phenylpyridines. researchgate.netrsc.orgnih.gov Rhodium(III) catalysts can activate C-H bonds through an electrophilic deprotonation pathway. nih.gov These reactions can be used for various transformations, including the coupling of arenes with aziridines to form β-branched amines. sci-hub.se The pyrimidyl group can serve as an effective directing group in these rhodium-catalyzed reactions. sci-hub.se

Table 2: Examples of Metal-Catalyzed Functionalization of 2-Phenylpyrimidine Analogs

CatalystCoupling PartnerFunctionalization TypeProductReference
Pd(OAc)₂Potassium aryltrifluoroborateortho-Arylation2-(2-Arylphenyl)pyrimidine thieme-connect.com
[RhCp*Cl₂]₂Aziridineortho-Alkylation2-(2-(β-Aminoethyl)phenyl)pyrimidine sci-hub.se
PdCl₂di-tert-butyl peroxideortho-Methylation2-(2-Methylphenyl)pyridine nih.gov

Polymerization Chemistry of this compound

The isocyanate group (-N=C=O) of this compound is a highly reactive functional group that readily undergoes polymerization reactions. This allows for the synthesis of a variety of polymers with the pyrimidine-phenyl moiety as a repeating unit.

Aromatic isocyanates can undergo homopolymerization to form polyisocyanates, which are rigid-rod polymers with a helical conformation. acs.org The polymerization can be initiated by various methods, including anionic polymerization. acs.orgtandfonline.comresearchgate.net Anionic polymerization of isocyanates, often initiated by sodium naphthalenide or organolithium compounds at low temperatures, can proceed in a living manner, allowing for control over the molecular weight and dispersity of the resulting polymer. acs.orgacs.org The resulting polymer, a polyamide-1, possesses a backbone of repeating amide linkages.

The homopolymerization can also be catalyzed by specific catalysts to yield polymers containing uretdione groups. google.com This process involves the dimerization of the isocyanate groups.

The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, making this compound an excellent monomer for copolymerization reactions. These reactions are fundamental to the production of polyurethanes and polyureas, respectively. acs.org

Copolymerization with diols or polyols leads to the formation of polyurethanes. The reaction involves the addition of the hydroxyl groups of the diol to the isocyanate groups of the monomer, forming urethane linkages. By selecting different diol comonomers, the properties of the resulting polyurethane can be tailored for specific applications.

Similarly, copolymerization with diamines or polyamines results in the formation of polyureas. acs.org The addition of the amine groups to the isocyanate groups forms urea linkages. These reactions are typically very fast and can be performed in bulk or solution. The incorporation of the bulky and potentially functional pyrimidine-phenyl group into the polymer backbone can impart unique thermal, optical, or mechanical properties to the resulting materials. mdpi.com For instance, statistical and block copolymers of different isocyanates have been synthesized via coordination polymerization, demonstrating the versatility of this class of monomers. mdpi.comnih.gov

Table 3: Potential Copolymerization Reactions of this compound

Comonomer TypeLinkage FormedPolymer ClassPotential Properties
Diol (e.g., Ethylene Glycol)UrethanePolyurethaneThermoplastics, Elastomers
Diamine (e.g., Hexamethylenediamine)UreaPolyureaHigh-strength fibers, Coatings
Amino acidAmide/UreaPolyamide-polyureaBiocompatible materials
Other functional isocyanatesAmidePolyisocyanate copolymerTunable helical structures, Functional materials

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

The mechanism of nucleophilic aromatic substitution on the pyrimidine ring generally proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient ring to form a tetrahedral intermediate. youtube.com The stability of this intermediate and the nature of the leaving group determine the reaction's feasibility and regioselectivity. As mentioned earlier, the ANRORC mechanism provides an alternative pathway, especially with strong nucleophiles, involving ring-opening and closing steps. wikipedia.org

The mechanism of palladium-catalyzed C-H activation of the 2-phenylpyrimidine scaffold has been extensively studied. thieme-connect.comrsc.orgnih.gov The generally accepted mechanism involves the formation of a five-membered palladacycle through a concerted metalation-deprotonation (CMD) pathway. rsc.org This is followed by oxidative addition of the coupling partner, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. rsc.org Kinetic isotope effect studies for the ortho-arylation of 2-phenylpyridine (B120327) have shown a value close to 1, suggesting that the C-H bond cleavage is not the rate-determining step. thieme-connect.com

The polymerization of isocyanates via the anionic pathway involves the initiation by a nucleophile attacking the carbonyl carbon of the isocyanate group. acs.orgresearchgate.net This generates an amidate anion, which then propagates by attacking another monomer molecule. The living nature of this polymerization can be maintained by using specific initiators and conditions that prevent side reactions like trimerization. researchgate.net

Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, a complete picture of the molecule's structure can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-isocyanatophenyl)pyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings. The pyrimidine protons typically appear in the downfield region due to the electron-withdrawing effect of the two nitrogen atoms. The proton at the C5 position of the pyrimidine ring is expected to be a triplet, while the protons at the C4 and C6 positions would appear as a doublet. chemicalbook.com Protons on the phenyl ring, being part of an aromatic system, will also resonate in the downfield region, typically as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. uoi.gr The carbon atom of the isocyanate group (-NCO) is highly deshielded and appears significantly downfield. The carbons of the pyrimidine ring also have characteristic chemical shifts, with C2, C4, and C6 appearing at lower fields than C5 due to their proximity to the electronegative nitrogen atoms. chemicalbook.comyoutube.com The phenyl ring carbons will show four distinct signals for the four unique carbon environments in the 1,4-disubstituted pattern, with the isocyanate- and pyrimidine-bound carbons appearing as quaternary signals. youtube.com Quaternary carbons, those without any attached hydrogens, typically show weaker signals in the ¹³C NMR spectrum. youtube.com

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Pyrimidine¹H~8.8 (H4, H6)Doublet
Pyrimidine¹H~7.4 (H5)Triplet
Phenyl¹H~8.0-8.2 (H2', H6')DoubletOrtho to Pyrimidine
Phenyl¹H~7.3-7.5 (H3', H5')DoubletOrtho to Isocyanate
Pyrimidine¹³C~163 (C2)Singlet (Quaternary)Bound to phenyl ring
Pyrimidine¹³C~157 (C4, C6)Doublet
Pyrimidine¹³C~120 (C5)Doublet
Phenyl¹³C~138 (C1')Singlet (Quaternary)Bound to pyrimidine
Phenyl¹³C~128-130 (C2', C6')Doublet
Phenyl¹³C~125-127 (C3', C5')Doublet
Phenyl¹³C~135 (C4')Singlet (Quaternary)Bound to isocyanate
Isocyanate¹³C~125-130 (-NCO)Singlet (Quaternary)Highly deshielded

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H4/H6 with H5) and between the adjacent protons on the phenyl ring (H2'/H6' with H3'/H5'). This confirms the substitution pattern on both rings. plos.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the ¹H signals of H4/H6, H5, H2'/H6', and H3'/H5' to their corresponding ¹³C signals (C4/C6, C5, C2'/C6', and C3'/C5'), confirming their direct attachment. plos.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. acs.orgplos.org It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the phenyl protons (H2'/H6') to the pyrimidine carbon (C2), which definitively links the two ring systems.

Correlations from the phenyl protons (H3'/H5') to the isocyanate carbon, confirming the position of the NCO group.

Correlations between protons and carbons within each ring, further solidifying the assignments made from 1D NMR.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the key functional groups present in this compound.

Isocyanate Group (-N=C=O): The most characteristic feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This band appears in a distinct region, typically between 2250 and 2280 cm⁻¹. nih.gov This strong absorption is a definitive indicator of the isocyanate functionality.

Pyrimidine Ring: The pyrimidine ring exhibits several characteristic vibrations. These include C=N and C=C aromatic stretching vibrations, which are typically observed in the 1525-1596 cm⁻¹ region. researchgate.net Ring breathing modes and C-H bending vibrations also appear at lower frequencies, contributing to the fingerprint region of the spectrum.

Aromatic Stretching: The phenyl ring also shows C=C stretching vibrations in the 1400-1600 cm⁻¹ range, which may overlap with the pyrimidine ring vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the asymmetric isocyanate stretch is weak in the Raman spectrum, the symmetric stretch, found around 1430 cm⁻¹, can be observed. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectrum Intensity
IsocyanateAsymmetric Stretch (ν_as)2250 - 2280IRStrong, Sharp
IsocyanateSymmetric Stretch (ν_s)~1430RamanMedium
Pyrimidine/PhenylAromatic C=C/C=N Stretch1400 - 1600IR, RamanMedium to Strong
Aromatic C-HStretching> 3000IR, RamanMedium to Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound (C₁₁H₇N₃O), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically <5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is a powerful alternative to traditional elemental analysis for formula confirmation. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov For this compound, a crystal structure would confirm the planarity of the pyrimidine and phenyl rings. A key conformational feature would be the dihedral angle between the planes of these two rings. nih.govscispace.com This angle is influenced by steric hindrance and crystal packing forces. In similar structures, like 2,4-bis(4-methoxyphenoxy)pyrimidine, the phenyl rings are found to be nearly perpendicular to the pyrimidine ring. scispace.com The N=C=O linkage in aryl isocyanates is known to be nearly linear. wikipedia.org Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as C-H···O or π-π stacking, which stabilize the crystal lattice. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insight into its degree of conjugation. nih.gov The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and pyrimidine rings. The presence of this extended π-system would result in strong absorption bands in the UV region. The exact position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the electronic structure. The isocyanate group itself does not have strong absorptions in the typical UV-Vis range but influences the electronic properties of the phenyl ring to which it is attached.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used to determine the electronic structure and properties of molecules. ijcce.ac.ir By calculating the electron density, DFT can accurately predict various molecular attributes, offering a balance between computational cost and accuracy. researchgate.net

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in 2-(4-Isocyanatophenyl)pyrimidine, known as the optimized molecular geometry. This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For a molecule like this compound, key parameters include the planarity of the pyrimidine (B1678525) and phenyl rings and the orientation of the isocyanate group relative to the phenyl ring.

Conformational analysis investigates the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C bond connecting the phenyl and pyrimidine rings and the C-N bond of the isocyanate group. Computational studies can identify different stable conformers and calculate their relative energies. researchgate.net In some cases, different conformations can lead to the formation of distinct crystalline forms known as polymorphs, each with unique physical properties. mdpi.com While specific data for this compound is not publicly available, a typical output from a geometry optimization calculation is illustrated below.

Table 1: Illustrative Predicted Geometric Parameters for this compound from a DFT Calculation

ParameterDescriptionPredicted Value
Bond Lengths
C-N (Isocyanate)Length of the Carbon-Nitrogen bond in the N=C=O group~1.17 Å
C=O (Isocyanate)Length of the Carbon-Oxygen double bond in the N=C=O group~1.20 Å
C-C (Ring-Ring)Length of the bond connecting the phenyl and pyrimidine rings~1.48 Å
C-N (in Pyrimidine)Average length of Carbon-Nitrogen bonds within the pyrimidine ring~1.34 Å
Bond Angles
N=C=OAngle of the isocyanate functional group~178-180°
C-C-N (Ring-Ring)Angle between the inter-ring bond and the pyrimidine ring's C-N bond~120°
Dihedral Angles
Pyrimidine-PhenylTwist angle between the planes of the two aromatic ringsVaries (0-40°)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine and phenyl rings, while the LUMO would likely be centered on the highly electrophilic isocyanate group and the pyrimidine ring. malayajournal.orgwuxibiology.com

Quantum chemical calculations on structurally related pyrimidine derivatives provide insight into the expected values. For instance, a study on a pyrimidine-2-thione derivative yielded a HOMO-LUMO gap of 3.1896 eV, indicating a reactive and kinetically unstable molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies based on a Related Pyrimidine Compound researchgate.net

OrbitalEnergy (eV)Description
HOMO-5.774Highest Occupied Molecular Orbital; related to electron-donating ability. researchgate.net
LUMO-2.610Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. researchgate.net
Energy Gap (ΔE) 3.164 Indicates chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools generated from DFT calculations that illustrate the charge distribution across a molecule. researchgate.net These maps are plotted on the molecule's electron density surface, using a color spectrum to denote different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the isocyanate group. malayajournal.orgresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The carbon atom of the isocyanate group is a primary electrophilic site and would appear strongly blue.

Green regions denote neutral or areas of very low potential.

The MEP map provides a clear picture of the molecule's polarity and helps predict sites for intermolecular interactions, including hydrogen bonding and reactions with electrophiles or nucleophiles. malayajournal.org

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile of a reaction, providing insights that are often difficult to obtain experimentally. nih.gov

A transition state (TS) is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of the TS is fundamental to understanding a reaction's kinetics. nih.gov

Using DFT, chemists can locate the TS for each elementary step in a proposed reaction mechanism. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy (energy barrier). A lower activation energy corresponds to a faster reaction rate. wuxibiology.com For complex, multi-step syntheses, such as those used to create pyrimidine derivatives, computational analysis can identify the rate-determining step—the step with the highest energy barrier. nih.gov For example, in a related synthesis of pyrido[2,3-d]pyrimidines, the free energy barrier for a key cyclization step was calculated to be 21.5 kcal mol⁻¹. nih.gov

Many chemical reactions can potentially yield multiple products. Selectivity (e.g., regioselectivity or stereoselectivity) refers to the preference for the formation of one product over others. Computational chemistry provides a powerful framework for understanding and predicting this selectivity. researchgate.net

By calculating the activation energies for all competing reaction pathways, chemists can predict which product is kinetically favored (i.e., formed fastest). wuxibiology.com For instance, in the reaction of a substituted pyrimidine, FMO theory can be used to predict the most likely site of nucleophilic attack by examining the distribution of the LUMO or LUMO+1 orbital. The atom with the largest LUMO lobe is often the most electrophilic and thus the most reactive site. wuxibiology.com Comparing the calculated energy barriers for attack at different positions can quantitatively explain the observed product distribution and guide the design of more selective synthetic routes. wuxibiology.com

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While specific molecular dynamics (MD) simulations and aggregation studies for this compound are not extensively documented in the reviewed literature, the principles of this methodology are widely applied to similar pyrimidine-based compounds to understand their behavior in various environments. nih.govnih.govfrontiersin.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a detailed view of dynamic processes. nih.govfrontiersin.org

For related pyrimidine derivatives, MD simulations have been instrumental in several areas:

Binding Mechanisms: Simulations are used to explore how pyrimidine-based molecules interact with biological targets, such as proteins or DNA. nih.govnih.gov These studies calculate binding free energies and identify key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the molecule-target complex. nih.govnih.govresearchgate.net

Aggregation Behavior: The tendency of molecules to self-assemble or aggregate is a critical factor in materials science and pharmacology. Studies on other pyrimidine derivatives have investigated their potential for aggregation, for instance, in the context of inhibiting amyloid-β (Aβ) plaque formation relevant to Alzheimer's disease. nih.govmdpi.com

Solvation and Stability: MD simulations can reveal how a molecule interacts with solvent molecules, which influences its solubility and conformational stability. The stability of a ligand's binding to a protein, for example, can be assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the simulation time. nih.gov

In a hypothetical MD study of this compound, researchers would likely focus on the strong potential for intermolecular interactions. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Furthermore, the two aromatic rings (phenyl and pyrimidine) can engage in π-π stacking interactions, which could drive aggregation. A simulation could predict how these molecules arrange themselves in a condensed phase or in solution, providing insights into the material properties of polymers formed from this monomer.

Prediction of Spectroscopic Parameters and Validation

The prediction of spectroscopic data through computational methods, primarily Density Functional Theory (DFT), is a well-established practice for characterizing novel compounds. scielo.org.zanih.govresearchgate.net These theoretical calculations provide spectra that can be compared with experimental results to confirm the molecular structure. researchgate.net

For a molecule like this compound, DFT calculations would typically be performed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy helps in assigning the vibrational modes of the molecule. Key predicted vibrations for this compound would include:

A strong, characteristic stretching vibration for the isocyanate (-N=C=O) group, typically expected in the 2250–2280 cm⁻¹ region.

Stretching vibrations for the aromatic C-H bonds on both the phenyl and pyrimidine rings (around 3000-3100 cm⁻¹). scielo.org.za

Vibrations corresponding to the C=C and C=N bonds within the aromatic rings (typically in the 1400–1600 cm⁻¹ range).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net The predicted values, when compared to experimental data, help in assigning specific signals to each proton and carbon atom in the molecule. For this compound, distinct chemical shifts would be expected for the protons on the pyrimidine ring versus those on the phenyl ring due to their different electronic environments. A good correlation between the calculated and experimental chemical shifts serves as strong evidence for the synthesized structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. scielo.org.za The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. scielo.org.za For this compound, the electronic transitions would likely involve π → π* transitions within the conjugated aromatic system. The predicted spectrum can be compared with an experimentally measured one to validate the electronic structure. scielo.org.za

The table below illustrates the kind of data that would be generated in a computational study of this compound, based on typical findings for similar aromatic pyrimidine compounds. scielo.org.za

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Parameter Computational Prediction (DFT/B3LYP) Expected Experimental Value
IR Peak (Isocyanate) ~2270 cm⁻¹2250–2280 cm⁻¹
¹H NMR (Pyrimidine H) δ 8.5-9.0 ppmδ 8.5-9.0 ppm
¹H NMR (Phenyl H) δ 7.2-7.8 ppmδ 7.2-7.8 ppm
¹³C NMR (Isocyanate C) δ 120-130 ppmδ 120-130 ppm
UV-Vis (λmax) ~280 nm~270-290 nm

Materials Science and Polymer Chemistry Applications

Development of Polyurethanes and Polyureas from 2-(4-Isocyanatophenyl)pyrimidine

The isocyanate group (-NCO) in this compound is highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the foundation for its use in the synthesis of polyurethanes and polyureas.

Polyurethanes are synthesized through the reaction of diisocyanates with polyols. researchgate.netclemson.eduyoutube.com Similarly, polyureas are formed by the reaction of diisocyanates with diamines. researchgate.netnih.govsphinxsai.com By incorporating this compound into the polymer backbone, the resulting polyurethanes and polyureas can exhibit unique properties imparted by the pyrimidine (B1678525) moiety. The synthesis of these polymers often occurs in a two-step process, starting with the formation of an isocyanate-terminated prepolymer, which then reacts with a chain extender. researchgate.net

The presence of the aromatic and heterocyclic rings in the polymer structure can enhance thermal stability and modify the mechanical properties of the resulting materials. sphinxsai.com The specific architecture of the polymer, whether linear or cross-linked, and the nature of the co-monomers used alongside this compound will ultimately determine the final properties of the polyurethane or polyurea.

Table 1: Representative Monomers for Polyurethane and Polyurea Synthesis

Monomer TypeExamplesResulting Polymer
DiisocyanateThis compound, 4,4'-Diphenylmethane diisocyanate (MDI), Toluene-2,4-diisocyanate (TDI)Polyurethane or Polyurea
PolyolPoly(ethylene glycol) (PEG), Poly(caprolactone) (PCL)Polyurethane
Diamine1,4-Phenylenediamine, HexamethylenediaminePolyurea

Application in Functional Coatings and Adhesives

The strong adhesive properties and chemical resistance of polyurethanes and polyureas make them ideal for use in functional coatings and adhesives. When this compound is used as a monomer, the resulting polymers can be formulated into coatings that offer enhanced performance characteristics. Aromatic polyureas, for instance, are known to be soluble in some organic solvents, which allows them to be used in the preparation of lacquers and varnishes. sphinxsai.com

The pyrimidine ring within the polymer structure can contribute to improved thermal stability and potentially introduce other functionalities, such as specific interactions with substrates or the ability to absorb UV radiation, which could be beneficial for protective coatings. The formulation of these coatings and adhesives can be tailored by adjusting the polymer composition and incorporating various additives to achieve desired properties like flexibility, hardness, and cure time.

Role as a Cross-Linking Agent in Polymer Networks

Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which generally results in materials with increased strength, stiffness, and thermal stability. The isocyanate group of this compound can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form cross-links.

For instance, a 4-vinyl-substituted pyrimidine nucleoside has been shown to form interstrand cross-links in nucleic acids, highlighting the potential of pyrimidine derivatives to act as cross-linking agents. nih.gov In a polymer context, if a polymer is synthesized with pendant hydroxyl or amine groups, the addition of this compound can create a network structure. The efficiency of cross-linking and the resulting network properties would depend on the concentration of the cross-linking agent and the reactivity of the functional groups on the polymer backbone.

Integration into Composite Materials and Nanocomposites

Composite materials and nanocomposites are engineered materials created by combining two or more constituent materials with significantly different physical or chemical properties. The goal is to create a material with characteristics different from the individual components.

Polymers derived from this compound can serve as the matrix material in composites. The properties of the pyrimidine-containing polymer matrix can be enhanced by incorporating reinforcing fillers such as fibers (e.g., glass, carbon) or nanoparticles (e.g., clays, carbon nanotubes, metallic nanoparticles). For example, the synthesis of gold nanoparticles on polymer nanofibers has been demonstrated to create hybrid nanocomposites with catalytic properties. mdpi.com Similarly, magnetic nanocatalysts have been developed using a pyrimidine-based structure for organic synthesis. nih.gov The integration of such nanoparticles into a polymer matrix derived from this compound could lead to multifunctional composite materials with tailored magnetic, optical, or catalytic properties.

Exploration of Photonic and Optoelectronic Materials

The pyrimidine ring, being an electron-deficient system, is a key component in the design of "push-pull" molecules, which are of great interest for photonic and optoelectronic applications. rsc.orgresearchgate.netrsc.org In these systems, an electron-donating group (donor) is linked to an electron-accepting group (acceptor) through a π-conjugated bridge. The pyrimidine moiety can act as the electron-accepting part.

This molecular design can lead to materials with interesting photophysical properties, such as fluorescence and non-linear optical activity, which are crucial for devices like organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net Research has shown that pyrimidine-based compounds are used as active layers in thin-film optoelectronic devices. researchgate.net By incorporating the this compound scaffold into polymers, it may be possible to develop new materials for such applications. The phenyl ring attached to the pyrimidine can be further functionalized to tune the electronic properties of the resulting material.

Table 2: Potential Optoelectronic Applications of Pyrimidine-Based Materials

ApplicationKey Property
Organic Light-Emitting Diodes (OLEDs)Electroluminescence, High Quantum Efficiency nih.gov
Fluorescence SensorsSensitivity to External Stimuli rsc.orgresearchgate.net
Photovoltaic MaterialsIntramolecular Charge Transfer researchgate.net
Nonlinear Optical MaterialsPush-Pull Electronic Structure researchgate.net

Tailoring Material Properties through Chemical Modification and Polymerization

The properties of polymers derived from this compound can be precisely tailored through various chemical modification and polymerization strategies. This allows for the creation of materials designed for specific applications.

One approach is to modify the polymer after it has been formed (post-polymerization modification). For example, if the polymer contains reactive groups other than the urethane or urea linkages, these can be used as handles for further chemical transformations. nih.gov Another powerful technique is to alter the monomers used in the polymerization process. By copolymerizing this compound with other diisocyanates, diols, or diamines, the composition and, therefore, the properties of the resulting polymer can be systematically varied. kuraray.com This can affect characteristics such as flexibility, impact strength, and thermal stability. kuraray.com

Furthermore, reactive extrusion is a process that allows for the modification of polymers in the molten state, providing an efficient way to produce new materials with tailored properties. dtic.mil The choice of polymerization technique, such as solution polymerization or interfacial polycondensation, can also influence the final polymer structure and properties. researchgate.netsphinxsai.com

Derivatives, Analogues, and Structure Reactivity/property Relationships

Synthesis of Substituted 2-(4-Isocyanatophenyl)pyrimidine Analogues

The synthesis of substituted this compound analogues generally follows a two-step pathway: the construction of a substituted 2-(4-aminophenyl)pyrimidine core, followed by the conversion of the amino group to an isocyanate.

A common approach to the 2-phenylpyrimidine (B3000279) core involves the condensation of a substituted benzamidine (B55565) with a β-dicarbonyl compound. For instance, the reaction of a substituted 4-bromobenzamidine with 1,3-di(4-bromophenyl)propen-3-one can yield a tris(bromophenyl)pyrimidine, which can then be further functionalized. nih.gov Another versatile method is the reaction of amidinium salts with enolates derived from β-dicarbonyl compounds, which allows for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Substituents can be introduced at various positions on both the pyrimidine (B1678525) and phenyl rings. For example, 4,6-disubstituted di-(phenyl)pyrimidin-2-amines can be synthesized by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride. nih.gov Furthermore, Suzuki cross-coupling reactions on halogenated pyrimidine precursors offer a powerful tool for introducing a wide range of aryl and heteroaryl substituents. organic-chemistry.org

Once the desired substituted 2-(4-aminophenyl)pyrimidine is obtained, the amino group is converted to the isocyanate. This transformation is typically achieved through phosgenation, using phosgene (B1210022) or a safer equivalent like triphosgene (B27547). researchgate.net An alternative, phosgene-free method is the Curtius rearrangement of a corresponding acyl azide (B81097), which can be generated from a carboxylic acid derivative. researchgate.net

A variety of synthetic routes for substituted 2-phenylpyrimidine derivatives have been explored, primarily in the context of medicinal chemistry. These methods, which include Delepine reactions, Tollens condensation, and amide coupling, provide a rich toolbox for creating a diverse library of precursors for isocyanate synthesis. acs.org

Investigation of Pyrimidine Ring Modifications and Their Impact on Reactivity

Modifications to the pyrimidine ring significantly influence the electronic properties and, consequently, the reactivity of the isocyanate group. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which affects the electron density of the attached phenyl ring and the isocyanate group.

The positions of substituents on the pyrimidine nucleus greatly influence its electronic nature. mdpi.com Electrophilic substitution on an unsubstituted pyrimidine ring is difficult due to the electron-deficient nature of the ring. nih.gov However, the introduction of electron-donating groups can increase the electron density and modulate the reactivity. Conversely, electron-withdrawing groups will further decrease the electron density.

The reactivity of the isocyanate group is directly linked to the electrophilicity of its carbon atom. Electron-withdrawing substituents on the pyrimidine ring are expected to increase the reactivity of the isocyanate group by further delocalizing electron density away from the phenyl ring. In contrast, electron-donating groups on the pyrimidine ring would likely decrease the isocyanate's reactivity.

Studies on fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, have shown that the introduction of substituents like a trifluoromethyl group can significantly alter the electronic properties and biological activity of the molecule. mdpi.com While not directly measuring isocyanate reactivity, these studies highlight the profound impact of pyrimidine ring functionalization.

Systematic Variations of the Isocyanate Linker and Aromatic Substituents

Systematic variations of the substituents on the aromatic ring and the nature of the isocyanate linker provide another avenue for tuning the properties of this compound and its derivatives.

The electronic nature of substituents on the phenyl ring has a well-established effect on the reactivity of the isocyanate group. Electron-withdrawing groups, such as nitro or cyano groups, increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates with nucleophiles like alcohols and amines. Conversely, electron-donating groups, such as methoxy (B1213986) or alkyl groups, decrease the reactivity.

The position of the substituent on the phenyl ring also plays a role. Substituents in the ortho position can introduce steric hindrance, which may slow down the reaction rate, in addition to their electronic effects.

While this compound features a direct linkage between the phenyl ring and the isocyanate group, modifications to this linker are conceivable, although less common for this specific scaffold. For instance, the introduction of a methylene (B1212753) spacer to create a benzylic isocyanate would decrease its reactivity compared to the aromatic isocyanate.

Structure-Reactivity Correlations in Polymerization and Functionalization

The relationship between the molecular structure of this compound analogues and their behavior in polymerization and functionalization reactions is crucial for designing materials with specific properties. The reactivity of the isocyanate group, which is governed by the electronic and steric effects of the substituents, directly impacts the kinetics of polymerization.

In polyurethane synthesis, the rate of reaction between the isocyanate and a polyol is a critical parameter. Aromatic isocyanates are generally more reactive than aliphatic ones. mdpi.com The presence of the electron-withdrawing pyrimidine ring in this compound is expected to enhance the reactivity of the isocyanate group compared to a simple phenyl isocyanate.

The Hammett equation can be a useful tool for quantifying the effect of substituents on the reactivity of the isocyanate group. By correlating the reaction rate constants with the Hammett substituent constants (σ), it is possible to predict the reactivity of new analogues. Linear correlations between Hammett constants and reaction rates have been observed for various reactions involving substituted aromatic compounds.

The structure of the diisocyanate also influences the morphology and properties of the resulting polyurethane. The rigidity of the 2-phenylpyrimidine unit can contribute to the formation of well-defined hard segments in the polyurethane, leading to enhanced thermal and mechanical properties. nih.govmdpi.com The ability of the pyrimidine ring to participate in hydrogen bonding can also influence the intermolecular interactions within the polymer matrix.

Below is an interactive data table summarizing the expected qualitative effects of substituents on the reactivity of the isocyanate group in this compound.

Substituent PositionSubstituent Type (Electronic Effect)Expected Impact on Isocyanate Reactivity
Pyrimidine RingElectron-donating (e.g., -NH2, -OR)Decrease
Pyrimidine RingElectron-withdrawing (e.g., -CF3, -Cl)Increase
Phenyl Ring (para to isocyanate)Electron-donating (e.g., -CH3, -OCH3)Decrease
Phenyl Ring (para to isocyanate)Electron-withdrawing (e.g., -NO2, -CN)Increase
Phenyl Ring (ortho to isocyanate)Bulky Group (Steric Hindrance)Decrease

Design Principles for Tailoring Material Performance through Molecular Design

The molecular design of materials based on this compound allows for the precise tailoring of their performance characteristics. By understanding the structure-property relationships, it is possible to engineer polymers with specific thermal, mechanical, and chemical properties.

Mechanical Properties: The rigidity of the 2-phenylpyrimidine unit can be leveraged to create strong and tough materials. In polyurethanes, this rigid moiety will be part of the hard segments, which contribute to the material's strength and modulus. The potential for hydrogen bonding involving the pyrimidine nitrogens can further enhance the mechanical properties by increasing the cohesion between polymer chains.

Solubility and Processability: The introduction of specific substituents can be used to control the solubility of the resulting polymers. For example, the incorporation of flexible alkyl or alkoxy chains can improve solubility in common organic solvents, facilitating processing.

Functional Materials: The pyrimidine ring offers opportunities for post-polymerization modification, allowing for the introduction of specific functionalities. For instance, the nitrogen atoms could be quaternized to create charged polymers for applications such as ion-exchange resins or antimicrobial surfaces.

The following table outlines key design principles for tailoring the performance of materials derived from this compound.

Desired Material PropertyMolecular Design Strategy
High Thermal StabilityIncorporate unsubstituted or electron-withdrawing groups on the pyrimidine ring.
High Tensile Strength and ModulusUtilize analogues with rigid, planar structures to promote ordered packing of hard segments.
Increased FlexibilityIntroduce flexible substituents on the pyrimidine or phenyl ring; co-polymerize with flexible polyols.
Enhanced SolubilityIncorporate long-chain alkyl or polyether substituents.
Specific Chemical FunctionalityIntroduce reactive groups on the pyrimidine ring for post-polymerization modification.

By applying these design principles, it is possible to develop a wide range of materials based on this compound with properties optimized for specific applications, from high-performance elastomers and coatings to functional materials for advanced technologies.

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The synthesis and functionalization of isocyanate-bearing pyrimidines often necessitate sophisticated catalytic systems to achieve high selectivity and efficiency. Future research is directed towards the discovery and optimization of catalysts that can control the regioselectivity of reactions on the pyrimidine (B1678525) ring and manage the reactivity of the isocyanate group.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts is a growing field. For pyrimidine synthesis, organocatalysts like dimethyl amine, dibutyl amine, and theophylline (B1681296) have been shown to be effective. nih.gov Future work will likely focus on developing chiral organocatalysts to induce stereoselectivity in transformations involving 2-(4-isocyanatophenyl)pyrimidine.

Metal-Based Catalysis: Transition metal catalysts, particularly those based on copper and iridium, have demonstrated high efficiency in the synthesis of pyrimidine derivatives. mdpi.comcapes.gov.br Research is ongoing to develop catalysts that are more robust, recyclable, and capable of promoting transformations under milder conditions. For instance, copper-catalyzed tandem reactions have been used to create complex sulfonamide pyrimidine derivatives with high yields. mdpi.com Iridium-pincer complexes are also being explored for the regioselective synthesis of highly substituted pyrimidines from alcohols and amidines. capes.gov.br

Nanocatalysts: Nanomaterials are emerging as highly effective catalysts due to their large surface area and unique electronic properties. Magnetic nanoparticles, such as Fe3O4, and hydroxyapatite-encapsulated catalysts are being investigated for the synthesis of pyridopyrimidines, offering advantages like easy separation and reusability. nih.gov The development of nanocatalysts tailored for the specific transformations of this compound could lead to more efficient and sustainable synthetic processes.

A comparative look at different catalytic systems highlights the ongoing efforts to improve reaction conditions and outcomes.

Catalyst TypeExampleAdvantagesPotential Future Direction
Organocatalysts Theophylline, Dimethyl amineMetal-free, lower toxicityDevelopment of chiral variants for asymmetric synthesis
Metal Catalysts Copper(II) triflate, Iridium-pincer complexesHigh efficiency and selectivityCreation of more sustainable and recyclable catalysts
Nanocatalysts Fe3O4@TiO2@NH2@PMo12O40High surface area, reusabilityTailoring for specific isocyanate and pyrimidine reactions

Table 1: Comparison of Catalytic Systems for Pyrimidine Synthesis.

Integration into Smart and Responsive Materials Systems

"Smart" or "responsive" materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. nih.gov The incorporation of this compound into polymer backbones is a promising strategy for creating such materials. The isocyanate group allows for facile integration into polyurethane and polyurea networks, while the pyrimidine moiety can impart specific functionalities, such as hydrogen bonding sites or photo-responsive behavior.

Future research in this area will likely focus on:

Stimuli-Responsive Polymers: Designing polymers containing this compound that exhibit controlled changes in shape, solubility, or optical properties. This could be achieved by leveraging the pH-sensitivity of the pyrimidine ring or by incorporating photo-switchable groups.

Biomimetic Materials: Creating materials that mimic biological systems. The pyrimidine core is a fundamental component of DNA and RNA, and its incorporation into synthetic materials could lead to novel biomimetic functions. nih.gov

Self-Healing Materials: The dynamic nature of hydrogen bonds that can be formed by the pyrimidine ring could be exploited to create self-healing polymer networks.

The International Symposium on Stimuli-Responsive Materials highlights the growing interest in this field, with a focus on everything from molecular design to the development of applied devices. stimuliresponsivematerials.org

Green and Sustainable Synthetic Routes for Isocyanate-Functionalized Pyrimidines

The chemical industry is increasingly focused on developing environmentally friendly manufacturing processes. powertechjournal.com For the synthesis of this compound and related compounds, this involves moving away from hazardous reagents and solvents and improving energy efficiency.

Key areas for future research include:

Greener Isocyanate Synthesis: Traditional methods for synthesizing isocyanates often involve hazardous chemicals like phosgene (B1210022). Research into more sustainable alternatives, such as the dehydration of N-substituted formamides using reagents like p-toluenesulfonyl chloride or phosphorus oxychloride under optimized conditions, is crucial. rsc.orgnih.gov

Solvent-Free and Aqueous Reactions: The use of water as a solvent or conducting reactions in the absence of a solvent are key principles of green chemistry. tandfonline.com Microwave-assisted synthesis in environmentally friendly solvents like glycerol (B35011) has also shown promise for the creation of heterocyclic compounds. scirp.org

Biocatalysis: The use of enzymes to catalyze the synthesis of pyrimidine derivatives is a highly sustainable approach that can lead to high selectivity and mild reaction conditions. powertechjournal.com

The development of greener synthetic routes is not only environmentally beneficial but can also lead to more cost-effective and safer manufacturing processes.

Green Chemistry ApproachDescriptionExample
Alternative Reagents Replacing toxic reagents with safer alternatives.Using p-toluenesulfonyl chloride instead of phosgene derivatives for isocyanide synthesis. rsc.org
Greener Solvents Utilizing environmentally benign solvents or solvent-free conditions.Microwave-assisted synthesis in glycerol. scirp.org
Energy Efficiency Employing methods like microwave or ultrasound irradiation to reduce energy consumption.Microwave-assisted synthesis of pyrimidinones. mdpi.com
Biocatalysis Using enzymes to catalyze reactions.Enzyme-mediated synthesis of pyrimidine derivatives. powertechjournal.com

Table 2: Green and Sustainable Approaches for Pyrimidine and Isocyanate Synthesis.

Advanced Characterization Techniques for Polymer Networks Derived from the Compound

Polymer networks are inherently complex materials, and understanding their structure-property relationships is a significant challenge. nih.govbohrium.com The insolubility of crosslinked polymers makes many standard characterization techniques difficult to apply. rsc.org For networks derived from this compound, which are likely to be complex polyurethane or polyurea systems, advanced characterization is essential.

Future research will need to leverage and further develop a suite of techniques to probe these networks at multiple length scales:

Spectroscopic and Scattering Methods: Techniques like solid-state NMR, Fourier-transform infrared (FTIR) spectroscopy, and X-ray scattering can provide information about the chemical structure, crosslink density, and morphology of the polymer network.

Microscopy Techniques: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the network structure at the nanoscale. Super-resolution microscopy is also emerging as a powerful tool for imaging polymer networks. bohrium.com

Mechanical and Thermal Analysis: Techniques such as dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) are crucial for understanding the viscoelastic properties and thermal transitions of the network, which are directly related to its molecular architecture. rsc.org

Partially Decrosslinkable Networks: A novel approach involves creating networks with cleavable crosslinks. rsc.org This allows the network to be broken down into soluble fragments that can be analyzed by standard techniques, providing detailed information about the original network structure.

A multi-faceted approach, combining several of these techniques, will be necessary to build a comprehensive understanding of the complex polymer networks derived from this compound. nih.gov

Exploration of New Application Domains in Advanced Functional Materials

The unique chemical structure of this compound suggests its potential for use in a wide range of advanced functional materials. While some applications are already being explored, there is significant room for future discoveries.

Potential new application domains include:

Biomedical Materials: Pyrimidine-based polymers have shown promise for biomedical applications due to their biocompatibility and antimicrobial properties. acs.org Polymer networks derived from this compound could be developed for use in drug delivery, tissue engineering, and medical implants. rug.nl The pyrimidine moiety itself is a key component in many bioactive compounds, including anticancer agents. nih.govnih.gov

Organic Electronics: The aromatic and heteroaromatic nature of the molecule suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The isocyanate group provides a convenient handle for incorporating the molecule into a polymer matrix, which is often desirable for device fabrication.

Membranes for Separations: The ability of the pyrimidine ring to form hydrogen bonds could be exploited to create membranes with selective permeability for specific molecules or ions. This could have applications in water purification, gas separation, and other industrial processes.

Coatings and Adhesives: The high reactivity of the isocyanate group makes it well-suited for the formulation of high-performance coatings and adhesives with enhanced thermal stability and chemical resistance imparted by the pyrimidine ring.

The exploration of these and other application domains will require interdisciplinary collaboration between chemists, materials scientists, and engineers.

Theoretical Predictions of Undiscovered Reactivities and Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov For this compound, theoretical studies can guide future research in several ways:

Predicting Reaction Mechanisms: Quantum chemical calculations can be used to elucidate the mechanisms of reactions involving the isocyanate group and the pyrimidine ring, helping to optimize reaction conditions and predict the formation of byproducts.

Estimating Molecular Properties: Theoretical methods can be used to predict a wide range of properties, such as acidity (pKa), electronic structure, and spectroscopic signatures, which can aid in the design of new materials with specific functionalities. nih.gov

Virtual Screening for New Applications: Computational docking studies can be used to predict the binding of this compound and its derivatives to biological targets, potentially identifying new drug candidates. mdpi.com Similarly, molecular dynamics simulations can be used to model the behavior of polymers derived from this compound, providing insights into their mechanical and transport properties.

Designing Novel Scaffolds: Computational tools can aid in the design of new, more complex molecular architectures based on the pyrimidine scaffold, exploring a vast chemical space that would be impossible to investigate experimentally. frontiersin.org

The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new reactivities and applications for this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Isocyanatophenyl)pyrimidine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine derivatives and aryl isocyanates. Critical steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the isocyanate group .

  • Temperature Control : Reactions often require low temperatures (0–5°C) to minimize side reactions like oligomerization .

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product .

  • Safety : Use PPE (gloves, goggles) and fume hoods due to the toxicity of isocyanates. Waste must be segregated and treated by certified facilities .

    Table 1 : Example Synthesis Parameters

    ParameterConditionSource
    SolventAnhydrous dichloromethane
    Temperature0–5°C
    Yield70–85% (after purification)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns on the pyrimidine ring and isocyanate group. For example, the isocyanate proton is typically absent in 1^1H NMR due to exchange broadening .
  • HRMS (High-Resolution Mass Spectrometry) : Accurately determines molecular ion peaks (e.g., [M+H]+^+) with errors <5 ppm .
  • FT-IR : A strong absorbance near 2270 cm1^{-1} confirms the presence of the isocyanate (-NCO) group .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of volatile isocyanates .
  • Emergency Measures : Immediate decontamination with ethanol/water mixtures to hydrolyze residual isocyanate groups on surfaces .
  • Waste Management : Store isocyanate-containing waste in sealed containers labeled for professional disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in situ FT-IR to track the disappearance of the -NCO peak (2270 cm1^{-1}) .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nucleophilic attack pathways via 15^{15}N NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in reactions with asymmetric nucleophiles .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare results from multiple techniques (e.g., gravimetric analysis vs. UV-Vis spectrophotometry) .
  • Environmental Controls : Document temperature, humidity, and solvent purity, as moisture can hydrolyze isocyanates and alter solubility .
  • Meta-Analysis : Conduct a systematic review of literature data to identify outliers and methodological inconsistencies .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :

  • Solvent Selection : Store in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert gas (N2_2/Ar) .
  • Temperature : Freeze at –20°C to slow hydrolysis; avoid repeated freeze-thaw cycles .
  • Stability Assays : Periodically analyze purity via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model HOMO-LUMO gaps and electrophilicity indices, which correlate with reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in solution .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) to guide drug discovery applications .

Table 2 : Computational Parameters for Electronic Analysis

ParameterValue/SoftwareSource
Basis SetB3LYP/6-31G(d,p)
Solvent ModelPCM (Polarizable Continuum Model)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.